

Application Note: Genome-wide CRISPR Screen to Identify Genes Conferring Resistance to **ladademstat**

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Compound of Interest

Compound Name: *ladademstat*

Cat. No.: *B609776*

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Introduction

ladademstat (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] **ladademstat** exhibits a dual mechanism of action by inhibiting both the demethylase activity and the scaffolding function of LSD1, leading to the induction of differentiation and apoptosis in cancer cells.[4] Despite its promising therapeutic potential, the development of drug resistance remains a significant clinical challenge. This application note describes a protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to **ladademstat** in an AML cell line.

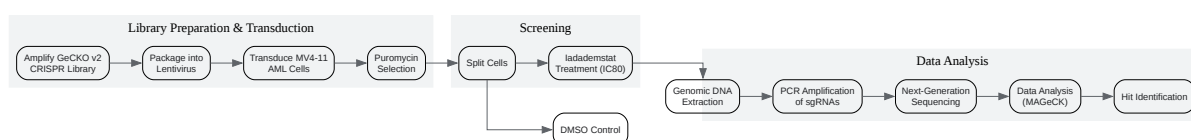
Understanding these resistance mechanisms is crucial for developing effective combination therapies and patient stratification strategies.

Experimental Principle

A pooled genome-wide CRISPR-Cas9 knockout library is introduced into a cancer cell line that is sensitive to **ladademstat**. The transduced cells are then treated with a selective concentration of **ladademstat**. Cells that acquire resistance to the drug due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding single-guide RNAs (sgRNAs) in the cell population. Deep sequencing of the sgRNA cassette

from the surviving cells and comparison to an untreated control population allows for the identification of genes whose loss of function confers resistance to **ladademstat**.

Experimental Workflow



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Figure 1: Experimental workflow for the CRISPR screen.

Materials and Methods

Cell Line and Culture

The human AML cell line MV4-11, which is known to be sensitive to **ladademstat**, is used for this study.[2] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

CRISPR Library

The human Genome-scale CRISPR Knock-Out (GeCKO) v2.0 library is utilized.[5][6][7][8][9] This library targets 19,050 protein-coding genes with 6 sgRNAs per gene, providing comprehensive coverage of the human genome.

Lentiviral Production and Transduction

Lentivirus is produced by co-transfecting HEK293T cells with the GeCKO v2 library plasmids and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent. The viral supernatant is harvested, filtered, and used to transduce MV4-11 cells at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

ladademstat Treatment

Following lentiviral transduction and puromycin selection, the cell population is divided into two groups: a treatment group and a vehicle control group. The treatment group is cultured in the presence of **ladademstat** at a pre-determined IC80 concentration (e.g., 50 nM, to be determined empirically for the specific cell line and conditions). The control group is treated with an equivalent concentration of DMSO. The cells are cultured for 14-21 days to allow for the enrichment of resistant populations.

Genomic DNA Extraction and Sequencing

Genomic DNA is extracted from both the **ladademstat**-treated and DMSO-treated cell populations. The sgRNA sequences are amplified by PCR using primers flanking the sgRNA cassette. The resulting amplicons are purified and subjected to next-generation sequencing.

Data Analysis

The sequencing data is analyzed using the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) software package.^{[10][11][12][13]} MAGeCK identifies sgRNAs that are significantly enriched or depleted in the **ladademstat**-treated population compared to the control. Gene-level scores are then calculated to identify candidate resistance genes.

Hypothetical Results

The following table summarizes a hypothetical list of top candidate genes identified from the CRISPR screen whose knockout may confer resistance to **ladademstat**.

Gene	Description	Log2 Fold Change (ladademstat vs. DMSO)	p-value	False Discovery Rate (FDR)
KDM1B	Lysine Demethylase 1B	5.8	1.2e-8	2.5e-7
GFI1B	Growth Factor Independent 1B	5.2	3.5e-8	5.1e-7
RCOR2	REST Corepressor 2	4.9	8.1e-8	9.3e-7
MTOR	Mechanistic Target of Rapamycin	4.5	1.5e-7	1.2e-6
RICTOR	RPTOR Independent Companion of MTOR	4.2	2.8e-7	1.9e-6
HDAC2	Histone Deacetylase 2	3.9	5.4e-7	3.1e-6
PTPN11	Protein Tyrosine Phosphatase Non-Receptor Type 11	3.6	9.2e-7	4.7e-6
BRAF	B-Raf Proto-Oncogene, Serine/Threonine Kinase	3.3	1.8e-6	7.9e-6

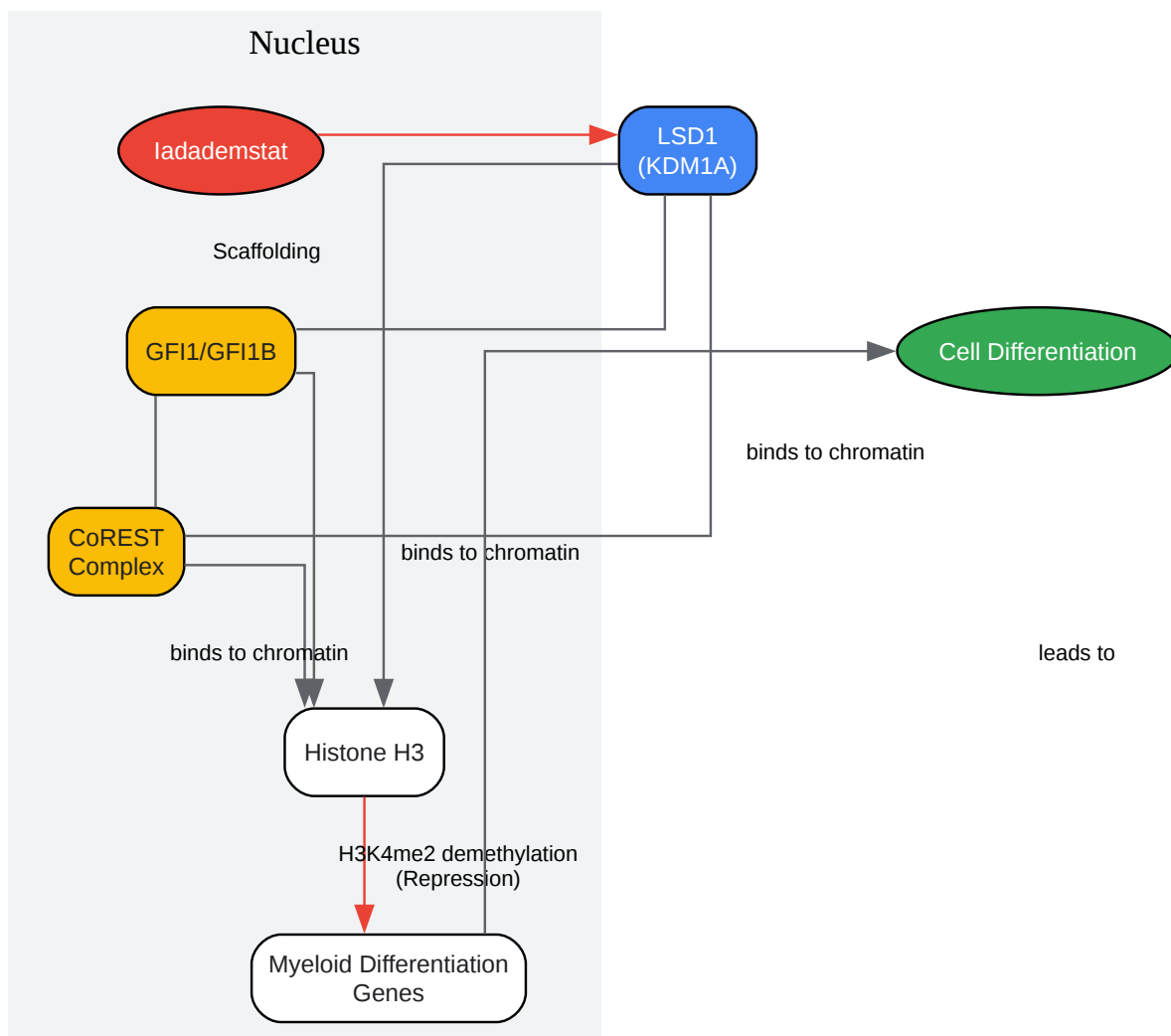
Interpretation of Potential Resistance Mechanisms

The identified candidate genes suggest several potential mechanisms of resistance to **ladademstat**:

- **Redundancy in Histone Demethylation:** The top hit, KDM1B, is a close homolog of KDM1A (LSD1). Its knockout leading to resistance suggests a potential compensatory mechanism where the loss of KDM1B sensitizes cells to LSD1 inhibition, and thus its presence could contribute to bypassing the effects of **ladademstat**.
- **Alterations in the LSD1-CoREST Complex:** Genes like GFI1B and RCOR2 encode for proteins that are part of the CoREST complex, with which LSD1 interacts. Mutations or loss of these interacting partners might alter the function of the complex in a way that renders the cells less dependent on LSD1 activity.
- **Activation of Bypass Signaling Pathways:** The identification of genes involved in the mTOR pathway (MTOR, RICTOR) and the MAPK pathway (PTPN11, BRAF) suggests that the activation of alternative pro-survival signaling pathways could compensate for the anti-proliferative effects of **ladademstat**.
- **Modulation of Chromatin State:** The enrichment of sgRNAs targeting HDAC2, another key component of the CoREST complex, points towards a complex interplay of epigenetic modifications in mediating **ladademstat** sensitivity.

Signaling Pathway Visualization

The following diagrams illustrate the proposed mechanism of action of **ladademstat** and a potential resistance pathway.



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Figure 2: ladademstat mechanism of action.

Figure 3: A potential ladademstat resistance pathway.

Conclusion

This application note provides a comprehensive protocol for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to the LSD1 inhibitor **ladademstat**. The identification of such genes is a critical step in understanding the molecular mechanisms of drug resistance and for the rational design of combination therapies to improve clinical outcomes for patients with AML and other cancers. The hypothetical results presented herein

provide a framework for the types of resistance mechanisms that may be uncovered through such a screen. Further validation of candidate genes will be necessary to confirm their role in **ladademstat** resistance and to explore their potential as therapeutic targets.

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